

AZD5462 for Heart Failure Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a novel, orally bioavailable, selective allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] Developed as a small molecule mimetic of the endogenous peptide hormone relaxin-2 (H2 relaxin), AZD5462 holds promise as a therapeutic agent for chronic heart failure.[1][2] Activation of RXFP1 is associated with beneficial cardiovascular effects, including vasodilation, anti-fibrotic, and anti-inflammatory properties.[3] This technical guide provides a comprehensive overview of the preclinical and early clinical data on AZD5462, with a focus on its mechanism of action, experimental validation, and potential for further research and development in the context of heart failure.

Core Data Summary

The following tables summarize the key quantitative data available for **AZD5462** from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial in healthy volunteers.

Table 1: In Vitro Activity of AZD5462



Assay	Cell Line	Species	Parameter	Value	Reference
RXFP1 Agonism	СНО	Human	pEC50 (cAMP)	7.7	[4]
RXFP1 Agonism	HEK-293	Human	pEC50 (cAMP)	7.4	[4]
RXFP1 Agonism	HEK-293	Cynomolgus Monkey	pEC50 (cAMP)	7.4	[4]
RXFP1 Agonism	СНО	Rat	pEC50 (cAMP)	5.29	[4]

Table 2: Preclinical Pharmacokinetics of AZD5462

Speci es	Dose (IV)	Dose (Oral)	Clear ance (mL/ min/k g)	Volu me of Distri butio n (L/kg)	Cmax (µM/L)	T½ (IV) (hour s)	T½ (Oral) (hour s)	Oral Bioav ailabil ity (%)	Refer ence
Rat	2 mg/kg	1 mg/kg	24	0.98	0.23	1.2	2.9	58	[4]
Cyno molgu s Monke y	2 mg/kg	5 mg/kg	9.1	0.56	0.94	4.7	7.2	12	[4]

Table 3: Phase I Clinical Trial - Pharmacokinetics in Healthy Volunteers



Dose Administrat ion	Doses Evaluated	Median Tmax (hours)	Geometric Mean Terminal Half-life (single dose) (hours)	Key Observatio n	Reference
Single Ascending Dose (SAD)	20, 80, 400, 750, 1000 mg	0.53 - 1.75	3 - 6	Exposure increased more than proportionatel y with dose.	[5]
Multiple Ascending Dose (MAD)	40, 120, 250, 500 mg BID for 10 days	Not Specified	Not Specified	Generally well-tolerated at all dose levels.	[5]

Table 4: Preclinical Efficacy in a Heart Failure Model

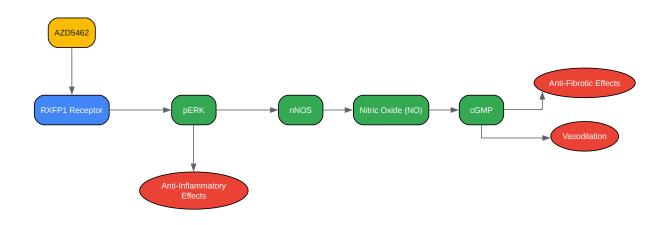
Animal Model	Treatment Duration	Key Endpoint	Observation	Reference
Aged, obese cynomolgus monkeys with HFrEF	8 weeks	Left Ventricular Ejection Fraction (LVEF)	Robust improvements in LVEF observed at weeks 9, 13, and 17.	[1][2]
Heart Rate and Mean Arterial Blood Pressure	No significant changes observed.	[1][2]		

Signaling Pathway of AZD5462

AZD5462 acts as a selective allosteric agonist at the RXFP1 receptor. Its signaling cascade is largely similar to that of the native ligand, H2 relaxin, with a notable exception: it does not



appear to modulate cAMP second messenger responsiveness.[1][2] The therapeutic effects of **AZD5462** in heart failure are believed to be mediated through downstream pathways that promote vasodilation, and have anti-inflammatory and anti-fibrotic effects.



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Caption: **AZD5462** signaling pathway in heart failure.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. While the full, unabridged protocols are proprietary to the conducting institutions, this section outlines the methodologies for key experiments based on available public information.

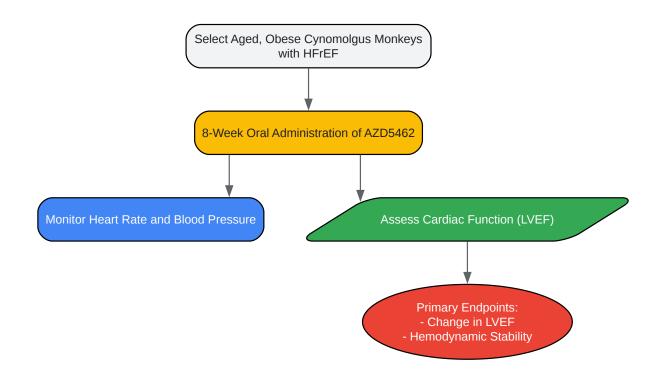
Cynomolgus Monkey Model of Heart Failure with Reduced Ejection Fraction (HFrEF)

This preclinical model was crucial for evaluating the in vivo efficacy of AZD5462.

 Animal Model: Aged, obese cynomolgus monkeys were used, as they develop a cardiometabolic syndrome with reduced ejection fraction that is translationally relevant to human HFrEF.[4]



- Treatment: AZD5462 was administered orally for a duration of 8 weeks.[1][2]
- Efficacy Assessment:
 - Functional cardiac parameters, including Left Ventricular Ejection Fraction (LVEF), were measured at baseline and at multiple time points post-treatment (weeks 9, 13, and 17).[1]
 [2]
 - Hemodynamic parameters such as heart rate and mean arterial blood pressure were also monitored.[1][2]



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Caption: Workflow for preclinical efficacy testing of **AZD5462**.

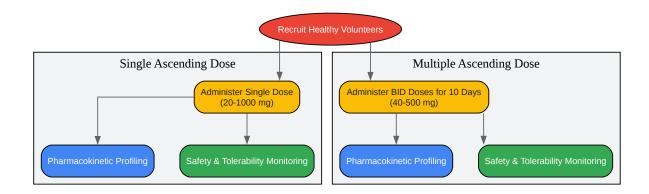
Phase I Clinical Trial in Healthy Volunteers

This study was designed to assess the safety, tolerability, and pharmacokinetics of **AZD5462** in humans.

• Study Design: A randomized, double-blind, placebo-controlled, first-in-human study.[5]



- Participants: Healthy adult volunteers, including cohorts of Japanese descent.[5]
- Dosing Regimens:
 - Single Ascending Dose (SAD): Cohorts received single oral doses of 20, 80, 400, 750, and 1000 mg of AZD5462 or placebo.[5]
 - Multiple Ascending Dose (MAD): Cohorts received oral doses of 40, 120, 250, and 500 mg
 of AZD5462 or placebo twice daily for 10 days.[5]
- Assessments:
 - Safety and tolerability were monitored throughout the study.
 - Pharmacokinetic parameters (Cmax, Tmax, half-life) were determined from plasma concentrations of AZD5462.[5]



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Caption: Workflow of the Phase I clinical trial for AZD5462.

Conclusion and Future Directions

AZD5462 has demonstrated a promising preclinical profile as a selective oral RXFP1 agonist with beneficial effects on cardiac function in a relevant animal model of heart failure. Early



clinical data in healthy volunteers have shown it to be generally well-tolerated. A Phase IIb clinical trial is currently underway to evaluate the efficacy, safety, and pharmacokinetics of **AZD5462** in patients with chronic heart failure.[3] The results of this trial will be critical in determining the future therapeutic potential of **AZD5462** for this patient population. Further research is warranted to fully elucidate the downstream signaling pathways of **AZD5462** and to explore its potential in different subtypes of heart failure.

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